
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as DMF-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF-TA is a synthetic compound that was first synthesized in 2010 by a group of researchers led by Professor Kazuaki Ishihara at Nagoya University in Japan. Since then, DMF-TA has been extensively studied for its various properties and potential applications.
Applications De Recherche Scientifique
Polymerization and Materials Science
- Stereospecific Polymerization: Research on N,N-dimethylacrylamide and related compounds highlights the importance of stereospecific polymerization techniques. These studies have shown that polymers with controlled molecular weight distributions can be synthesized, affecting the material's physical properties and potential applications in drug delivery and tissue engineering (Kobayashi et al., 1999).
- Synthesis of Novel Functional Acrylamides: A novel acrylamide was synthesized and characterized for its potential in homopolymerization and copolymerization, indicating the versatility of acrylamide derivatives in creating materials with specific properties for advanced applications (Long Ling et al., 1999).
Solar Cell Applications
- Organic Sensitizers: Studies on organic sensitizers for solar cell applications have demonstrated that novel organic molecules, including those with acrylamide functionalities, can significantly improve solar energy conversion efficiency. This research suggests potential pathways for the synthesis and application of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in renewable energy technologies (Sanghoon Kim et al., 2006).
Bioconjugation and Drug Delivery
- RAFT Synthesis for Bioconjugation: Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups synthesized via RAFT polymerization highlights the potential for acrylamide derivatives in bioconjugation and drug delivery systems. These findings indicate the utility of such compounds in creating well-defined aldehyde-containing copolymers for targeted therapeutic applications (Rossi et al., 2008).
Safety and Toxicology
- Chemistry, Biochemistry, and Safety: Extensive studies on the safety, chemistry, and biochemistry of acrylamide have been conducted, focusing on its formation in food and potential health impacts. These insights are critical for understanding the environmental and health-related aspects of working with acrylamide derivatives in scientific research (Friedman, 2003).
Tissue Engineering
- Degradable Scaffolds for Tissue Engineering: Poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been developed, showcasing the application of acrylamide derivatives in creating biodegradable and thermoresponsive materials for tissue engineering and regenerative medicine (Galperin et al., 2010).
Propriétés
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12-8-15(13(2)25-12)11-20-18(21)7-6-14-9-16(22-3)19(24-5)17(10-14)23-4/h6-10H,11H2,1-5H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEBSOYSFRFXHU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

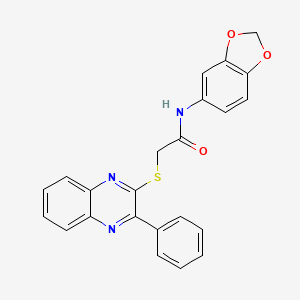
![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)
![N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2764275.png)
![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)
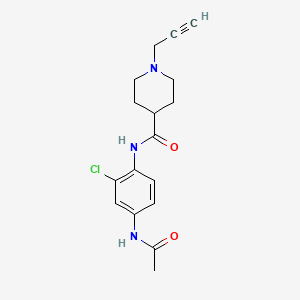


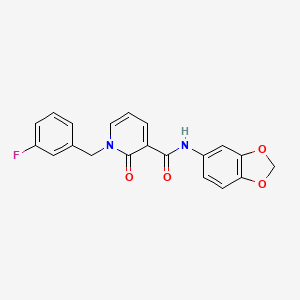
![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)
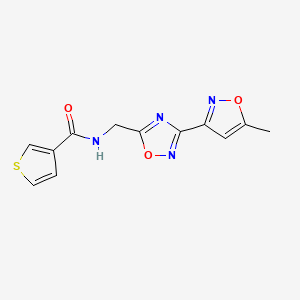

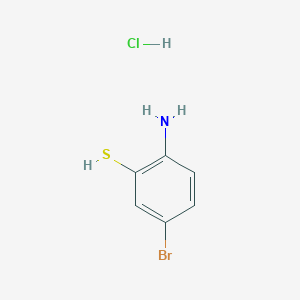
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)